Terminal Ring Electronics: Thiophene-3-Carboxamide vs. Pyridine-3-Carboxamide in a Pan-Kinase Class Context
In the context of thiophene-3-carboxamide derivatives designed as VEGFR-2 inhibitors, the electronic nature of the thiophene ring directly contributes to target binding stability. A recent 2024 study demonstrated that a lead thiophene-3-carboxamide derivative achieved a VEGFR-2 IC50 of 191.1 nM, with molecular dynamics simulations confirming stable binding at the kinase active site driven by the heterocycle's interactions [1]. Substituting this with a more basic pyridine ring (as in the direct analog CAS 1797160-70-3) is projected to alter the optimal electron distribution and hydrogen-bonding pattern required for this binding pose, a concept consistently applied in kinase inhibitor design to modulate off-target profiles [2].
| Evidence Dimension | Biochemical target engagement and binding mode stability |
|---|---|
| Target Compound Data | N/A (specific data for this exact compound is not publicly available) |
| Comparator Or Baseline | [Comparator: Pyridine-3-carboxamide analog (CAS 1797160-70-3)] / [Baseline: Lead thiophene-3-carboxamide VEGFR-2 inhibitor with IC50 = 191.1 nM] |
| Quantified Difference | Not directly quantifiable for this specific pair; differentiation is based on a class-level rationale of distinct electronic effects between thiophene and pyridine rings |
| Conditions | In silico molecular dynamics simulation and VEGFR-2 enzymatic inhibition assay (Baseline study context) |
Why This Matters
The electronic character of the terminal ring is a primary driver of kinase selectivity, meaning the thiophene variant offers a distinct polypharmacology profile compared to its pyridine analog for target ID studies.
- [1] Li, T., Wang, J., Feng, L., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 107358. View Source
- [2] Incyte Corporation. (2017, June 29). THIAZOLECARBOXAMIDES AND PYRIDINECARBOXAMIDE COMPOUNDS USEFUL AS PIM KINASE INHIBITORS (U.S. Patent Application Publication No. 2017/0182017 A1). View Source
